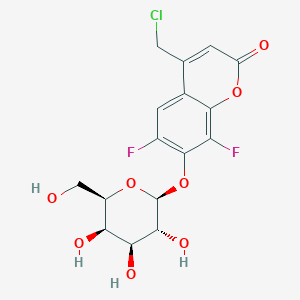![molecular formula C10H20O4 B1354104 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane CAS No. 531521-23-0](/img/structure/B1354104.png)
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane
Descripción general
Descripción
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane is a useful research compound. Its molecular formula is C10H20O4 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxymethyl]-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(8-14-9-10)7-13-6-5-12-4-3-11-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUYJVGVQRKKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461928 | |
| Record name | Oxetane, 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531521-23-0 | |
| Record name | Oxetane, 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane play in the development of antimicrobial copolymers?
A1: this compound serves as a crucial monomer in the synthesis of copolyoxetanes exhibiting potent antimicrobial activity [, ]. It introduces hydrophilic polyethylene glycol (PEG)-like segments into the copolymer structure. These segments are vital for several reasons:
- Enhanced Water Solubility: The PEG-like chains significantly improve the water solubility of the resulting copolymers, making them suitable for various biological applications [].
- Modulating Antimicrobial Activity: By adjusting the ratio of this compound to other monomers, researchers can fine-tune the antimicrobial potency and selectivity of the copolymers [].
- Biocompatibility: The presence of PEG-like chains is known to enhance the biocompatibility of polymers, potentially reducing their toxicity towards mammalian cells [].
Q2: How does the structure of the synthesized copolymers, particularly the incorporation of this compound, influence their antimicrobial efficacy?
A2: The antimicrobial efficacy of these copolymers is strongly influenced by the length of the alkyl chains attached to the quaternary ammonium groups, which are introduced via a precursor monomer that reacts with this compound to form the final copolymer []. Shorter alkyl chains (C2-C6) exhibit lower activity, while longer chains (C14-C16) demonstrate increased hemolysis and cytotoxicity. The optimal alkyl chain length for balancing antimicrobial activity and biocompatibility was found to be in the C6-C12 range []. This suggests that:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)









![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)

